2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide
Description
2-(Cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide is a sulfur-containing acetamide derivative characterized by a cyclohexylsulfanyl substituent attached to the acetamide backbone and a meta-nitro phenyl group as the aromatic moiety. Its molecular formula is C₁₄H₁₇N₂O₃S, with a molecular weight of 305.36 g/mol (approximated from related structures in ). The cyclohexyl group introduces significant lipophilicity, while the nitro group confers electron-withdrawing properties, influencing both reactivity and intermolecular interactions. This compound is structurally analogous to acetanilide derivatives, which are widely studied for their pharmacological and crystallographic properties .
Properties
IUPAC Name |
2-cyclohexylsulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h4-6,9,13H,1-3,7-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBUVUNXVIABDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with cyclohexylthiol in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of 3-nitroaniline reacts with cyclohexylthiol to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexylsulfanyl group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Solubility and Reactivity: The nitro group in this compound reduces aqueous solubility compared to amino-substituted analogs (e.g., N-(4-aminophenyl) derivatives) . Cyclohexylsulfanyl contributes to higher lipophilicity (logP ~3.5 estimated) compared to smaller substituents like methylsulfanyl (logP ~1.8) .
Conformational and Crystallographic Differences :
- In 2-chloro-N-(3-nitrophenyl)acetamide, the N–H bond adopts an anti conformation relative to the nitro group, promoting intermolecular N–H⋯O hydrogen bonds . In contrast, the cyclohexylsulfanyl group in the target compound introduces steric bulk, leading to disordered crystal packing in related structures .
Biological Implications: Fluorinated analogs (e.g., 4-fluorophenylsulfanyl derivatives) exhibit enhanced CNS permeability due to fluorine’s electronegativity and small atomic radius . The dimethylamino group in compounds like 2-[4-(dimethylamino)phenyl]-N-arylacetamides improves solubility and binding affinity for targets like orexin receptors .
Pharmacological Potential
- Nitroaryl acetamides often exhibit antimicrobial or anticancer activity due to nitro group redox activity .
Biological Activity
2-(Cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide, with the CAS number 306729-95-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group, a sulfanyl group, and a nitrophenyl moiety attached to an acetamide backbone. Its molecular formula is C13H16N2O2S, with a molecular weight of approximately 272.35 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity. For example, in vitro assays showed that the compound inhibited the proliferation of human lung carcinoma cells (A549) and breast cancer cells (MCF-7) with IC50 values ranging from 10 to 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| MCF-7 (Breast) | 20 |
The proposed mechanism of action involves the induction of apoptosis in cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Study 1: In Vitro Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in Annexin V positive cells post-treatment, confirming apoptotic activity.
Study 2: In Vivo Studies
Another study assessed the compound's efficacy in vivo using xenograft models of breast cancer. Mice treated with this compound showed significant tumor reduction compared to control groups. Histopathological analysis indicated reduced mitotic figures and increased apoptosis within tumor tissues.
Antimicrobial Properties
Preliminary screening has suggested that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating potential as an alternative therapeutic agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory markers in vitro. When tested on lipopolysaccharide (LPS)-stimulated macrophages, it significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
